3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3-Bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its bromobenzyl and methoxyphenyl groups attached to a thieno[3,2-d]pyrimidin-4(3H)-one core
Mechanism of Action
Target of Action
The primary target of the compound “3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, as reported in an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains . The inhibition of Cyt-bd disrupts the energy metabolism of the bacteria, leading to its eventual death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis. This disruption in energy metabolism leads to ATP depletion in the bacteria
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The active compounds were found to be non-cytotoxic . The results showed that the thienopyrimidinones as a class have potential to be developed as antitubercular agents .
Biochemical Analysis
Biochemical Properties
It is known that this compound has significant antimycobacterial activity . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in the biochemical processes of Mycobacterium tuberculosis .
Cellular Effects
It is known that this compound has significant antimycobacterial activity , suggesting that it influences cell function in Mycobacterium tuberculosis. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antimycobacterial activity suggests that it exerts its effects at the molecular level . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its antimycobacterial activity suggests that it has long-term effects on cellular function .
Dosage Effects in Animal Models
Its antimycobacterial activity suggests that it has significant effects at certain dosages .
Metabolic Pathways
Its antimycobacterial activity suggests that it interacts with enzymes or cofactors involved in the metabolic processes of Mycobacterium tuberculosis .
Transport and Distribution
Its antimycobacterial activity suggests that it interacts with transporters or binding proteins .
Subcellular Localization
Its antimycobacterial activity suggests that it is localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core. This can be achieved through cyclization reactions involving appropriate precursors such as thiophenes and pyrimidinones.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process also includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form a bromobenzaldehyde or bromobenzoic acid.
Reduction: The methoxyphenyl group can be reduced to produce a methoxybenzyl alcohol.
Substitution: The thieno[3,2-d]pyrimidin-4(3H)-one core can undergo nucleophilic substitution reactions at the pyrimidinone nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: Bromobenzaldehyde, Bromobenzoic acid.
Reduction: Methoxybenzyl alcohol.
Substitution: Substituted pyrimidinones.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create biaryls and other valuable compounds.
Biology: In biological research, 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets can be explored for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors, due to its conjugated system and electronic properties.
Comparison with Similar Compounds
3-Bromobenzyl alcohol: Similar in structure but lacks the thieno[3,2-d]pyrimidin-4(3H)-one core.
4-Methoxybenzyl alcohol: Similar in structure but lacks the bromobenzyl group and the thieno[3,2-d]pyrimidin-4(3H)-one core.
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives: Similar core structure but different substituents.
Uniqueness: 3-(3-Bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of bromobenzyl and methoxyphenyl groups attached to the thieno[3,2-d]pyrimidin-4(3H)-one core. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABWKOFUNHIGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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